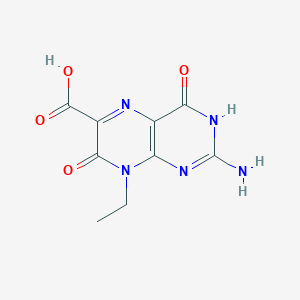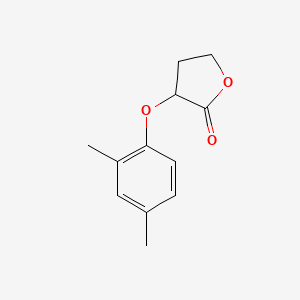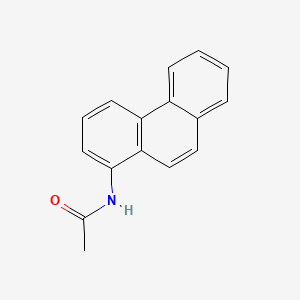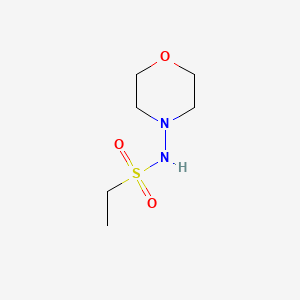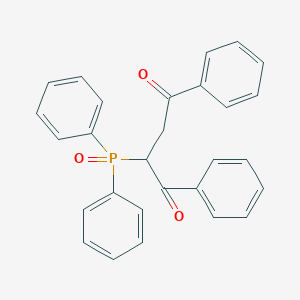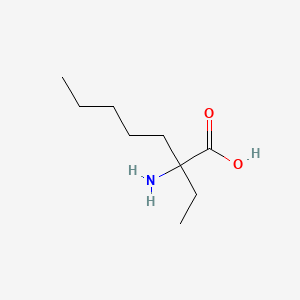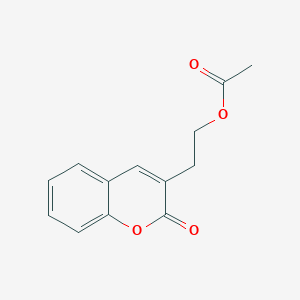![molecular formula C14H12Br2Hg B14731800 Bis[(3-bromophenyl)methyl]mercury CAS No. 10507-40-1](/img/structure/B14731800.png)
Bis[(3-bromophenyl)methyl]mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[(3-bromophenyl)methyl]mercury is an organomercury compound with the molecular formula C14H12Br2Hg It is characterized by the presence of two 3-bromophenyl groups attached to a central mercury atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis[(3-bromophenyl)methyl]mercury typically involves the reaction of 3-bromobenzyl chloride with mercury(II) acetate in the presence of a suitable solvent such as acetic acid. The reaction proceeds under mild conditions, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Bis[(3-bromophenyl)methyl]mercury can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the 3-bromophenyl groups can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The mercury center can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylmercury compounds, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
科学的研究の応用
Bis[(3-bromophenyl)methyl]mercury has several applications in scientific research:
Biology: The compound can be used to study the effects of organomercury compounds on biological systems, including their toxicity and interactions with biomolecules.
Medicine: Research into the potential therapeutic applications of organomercury compounds, although limited, includes exploring their use in targeted drug delivery systems.
作用機序
The mechanism of action of bis[(3-bromophenyl)methyl]mercury involves its interaction with various molecular targets. The mercury center can form strong bonds with sulfur-containing biomolecules, such as proteins and enzymes, leading to potential biological effects. The compound’s reactivity in cross-coupling reactions is facilitated by the activation of the mercury-carbon bond, allowing for the formation of new carbon-carbon bonds .
類似化合物との比較
Similar Compounds
- Bis(phenyl)methylmercury
- Bis(4-bromophenyl)methylmercury
- Bis(2-bromophenyl)methylmercury
Comparison
Bis[(3-bromophenyl)methyl]mercury is unique due to the position of the bromine atoms on the phenyl rings. This positioning can influence the compound’s reactivity and the types of reactions it undergoes. Compared to bis(phenyl)methylmercury, the presence of bromine atoms can enhance the compound’s ability to participate in substitution and coupling reactions. Additionally, the specific arrangement of bromine atoms in this compound may affect its interactions with biological molecules, potentially altering its toxicity and biological activity .
特性
CAS番号 |
10507-40-1 |
|---|---|
分子式 |
C14H12Br2Hg |
分子量 |
540.64 g/mol |
IUPAC名 |
bis[(3-bromophenyl)methyl]mercury |
InChI |
InChI=1S/2C7H6Br.Hg/c2*1-6-3-2-4-7(8)5-6;/h2*2-5H,1H2; |
InChIキー |
IETVIBNQVBLXQO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)C[Hg]CC2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


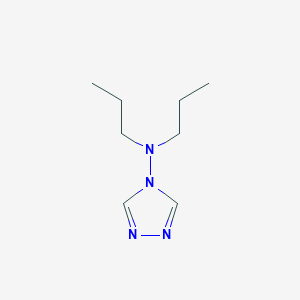

![4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14731736.png)

![[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene](/img/structure/B14731746.png)
